molecular formula C6H10O5 B13776502 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one CAS No. 6936-66-9

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

Cat. No.: B13776502
CAS No.: 6936-66-9
M. Wt: 162.14 g/mol
InChI Key: NSEFGBGANVMEIR-UHFFFAOYSA-N
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Description

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a cyclic ketone derivative characterized by a five-membered oxolan-2-one (γ-lactone) core substituted with hydroxyl and dihydroxyethyl groups. This compound has been identified as a metabolite in Coffea arabica beans, where its concentration varies depending on primary processing methods (e.g., dry, semi-dry, wet processing), with reported levels of 1.35–1.59% .

Properties

CAS No.

6936-66-9

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one

InChI

InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2

InChI Key

NSEFGBGANVMEIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C(CO)O)O

Origin of Product

United States

Chemical Reactions Analysis

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Target Compound : 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
  • Core : Oxolan-2-one (γ-lactone)
  • Functional Groups : Ketone (C=O at position 2), hydroxyl (-OH at position 3), and 1,2-dihydroxyethyl (-CH(OH)CH₂OH at position 5).
  • Key Properties : High polarity due to hydroxyl groups; retention index (RI) = 1769.99 in GC-MS analysis .
Comparators :

3-Deoxy-D-ribo-hexono-1,4-lactone (CAS 499-87-6) Core: Hexono-1,4-lactone (six-membered lactone). Functional Groups: Lactone (ester), hydroxyl, and dihydroxyethyl. Key Differences: Larger ring size (six-membered vs. five-membered) and absence of a ketone group. Used in synthetic chemistry for chiral building blocks .

Hexonic acid, 3-deoxy-γ-lactone

  • Core : γ-Lactone.
  • Functional Groups : Lactone, hydroxyl.
  • Key Differences : Higher abundance in coffee beans (3.32–4.67% ) and lack of dihydroxyethyl substitution.

Sodium Ascorbate Derivatives (e.g., Sodium 5-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate) Core: Furan-2-one (ascorbate backbone). Functional Groups: Enolate, hydroxyl, and dihydroxyethyl. Key Differences: Ionic form (sodium salt) and biological role as an antioxidant. Used in food preservation and pharmaceuticals .

Phellinusfuran A

  • Core : Oxolan-3-one fused with a furan moiety.
  • Functional Groups : Methoxy, hydroxyl, dihydroxyethyl, and conjugated double bond.
  • Key Differences : Extended conjugation and furan substituent, likely contributing to bioactivity in natural products .

Structural and Functional Comparison Table

Compound Name Core Structure Functional Groups Molecular Weight (Da) Key Applications/Sources
This compound Oxolan-2-one Ketone, 3x -OH, dihydroxyethyl ~176 (estimated) Coffee flavor metabolite
3-Deoxy-D-ribo-hexono-1,4-lactone Hexono-1,4-lactone Lactone, -OH, dihydroxyethyl 178.14 Chiral synthesis intermediate
Sodium Ascorbate Derivatives Furan-2-one Enolate, -OH, dihydroxyethyl 198.11 (sodium salt) Antioxidant, food additive
Phellinusfuran A Oxolan-3-one + furan Methoxy, conjugated alkene, -OH 284.26 Natural product (NPAtlas)
1,2-Dioxolan-3-one, 5-methyl-4-methylene Dioxolan-3-one Ketone, methylene, methyl 114.10 Synthetic intermediate

Reactivity and Stability

  • Ketone vs. Lactone: The ketone in the target compound may undergo nucleophilic addition reactions, whereas lactones (e.g., 3-deoxy-D-ribo-hexono-1,4-lactone) are prone to ring-opening hydrolysis .
  • Thermal Stability : Higher thermal stability observed in sodium ascorbate derivatives due to ionic stabilization , contrasting with the volatile nature of coffee-derived ketones .

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